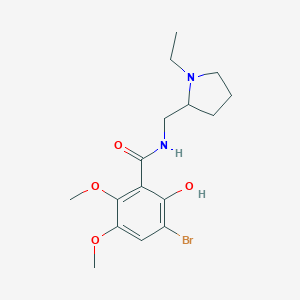

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

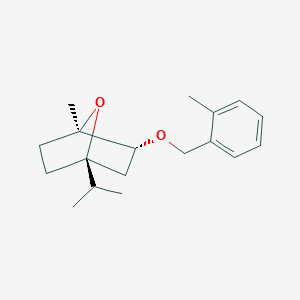

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide, also known as Br-MDMC, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the family of amphetamines and is structurally similar to the popular drug MDMA (3,4-methylenedioxymethamphetamine).

Wirkmechanismus

The mechanism of action of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide is similar to that of MDMA. It works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in positive mood, empathy, and sociability. 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.

Biochemische Und Physiologische Effekte

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. In addition, 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to increase the levels of certain cytokines, which play a role in the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that it is a controlled substance and requires special licensing to use in research.

Zukünftige Richtungen

There are several future directions for research on 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide. One area of interest is its potential use in the treatment of depression and anxiety disorders. Another area of interest is its potential use in the treatment of addiction, particularly to substances such as cocaine and methamphetamine. Finally, research could focus on the development of new compounds based on the structure of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide that may have even greater therapeutic potential.

Conclusion:

In conclusion, 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide is a chemical compound that has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action involves increasing the release of neurotransmitters in the brain, leading to an increase in positive mood and sociability. While there are advantages to using 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in lab experiments, there are also limitations due to its controlled substance status. Future research could focus on its potential use in the treatment of depression, anxiety, and addiction, as well as the development of new compounds based on its structure.

Synthesemethoden

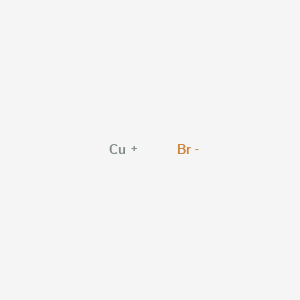

The synthesis of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide involves the reaction of 5,6-dimethoxy-2-nitrosalicylic acid with 1-ethyl-2-pyrrolidinemethanol in the presence of hydrobromic acid. The resulting product is then purified through recrystallization to obtain 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in its pure form.

Wissenschaftliche Forschungsanwendungen

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Research has shown that this compound has a high affinity for the serotonin transporter, which plays a crucial role in regulating mood and behavior. 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to increase the levels of serotonin in the brain, leading to an increase in positive mood and a decrease in negative emotions.

Eigenschaften

CAS-Nummer |

152127-74-7 |

|---|---|

Produktname |

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide |

Molekularformel |

C16H23BrN2O4 |

Molekulargewicht |

387.27 g/mol |

IUPAC-Name |

3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-5,6-dimethoxybenzamide |

InChI |

InChI=1S/C16H23BrN2O4/c1-4-19-7-5-6-10(19)9-18-16(21)13-14(20)11(17)8-12(22-2)15(13)23-3/h8,10,20H,4-7,9H2,1-3H3,(H,18,21) |

InChI-Schlüssel |

WGLPSCZHULDZSS-UHFFFAOYSA-N |

SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Br)OC)OC |

Kanonische SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Br)OC)OC |

Synonyme |

(76Br)FLB 463 3-bromo-N--((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide FLB 463 FLB-463 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)